(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

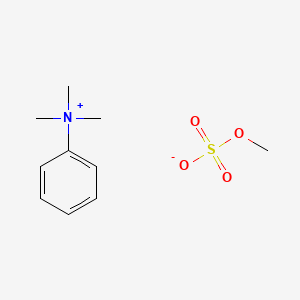

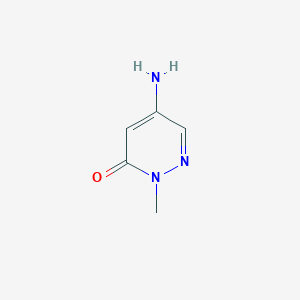

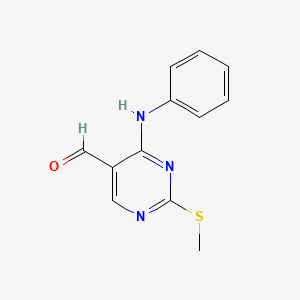

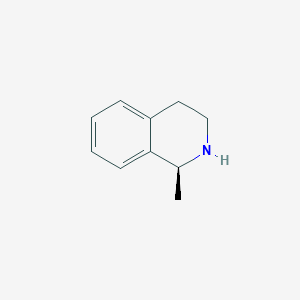

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the following characteristics:

- Chemical Formula : C₁₀H₁₁N

- Molecular Weight : Approximately 145.2 g/mol

- Structure : It consists of a tetrahydroisoquinoline ring with a methyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves several methods, including:

- Pictet-Spengler Reaction : This classic condensation reaction between an arylamine and an aldehyde or ketone yields tetrahydroisoquinolines. Enantioselective variants can be employed to obtain the desired enantiomer.

- Reductive Amination : By reacting an aryl or alkyl ketone with an amine in the presence of a reducing agent (such as sodium cyanoborohydride), (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized.

Molecular Structure Analysis

The molecular structure of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline reveals a six-membered ring system with the methyl group attached to the nitrogen atom. The stereochemistry at the chiral center determines its (S)-configuration.

Chemical Reactions Analysis

- Ring-Opening Reactions : (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo ring-opening reactions under acidic or basic conditions, leading to various derivatives.

- Functionalization : Substitution reactions at the aromatic ring can introduce diverse functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 100–110°C

- Solubility : Moderately soluble in polar solvents (e.g., methanol, ethanol)

- Stability : Sensitive to light and air; may undergo oxidation reactions

Scientific Research Applications

Neuroprotective Properties and Parkinson's Disease

- Endogenous Parkinsonism-Preventing Agent : It has been shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline acts as an endogenous agent preventing Parkinsonism in mammals (Singh & Shah, 2017).

- Role in Parkinson's Disease : The compound has been identified in both parkinsonian and normal human brains, with a marked increase in parkinsonian brains, suggesting a potential role in the disease's pathogenesis (Niwa et al., 1987).

- Neuroprotective Effect : Studies have demonstrated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against various neurotoxins, indicating its potential utility in treating Parkinson's disease (Kotake et al., 2005).

Anticancer Potential

- Anticancer Properties : 1,2,3,4-tetrahydroisoquinoline derivatives, including (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential as anticancer agents. The FDA approval of trabectedin for treating soft tissue sarcomas highlights the significance of these compounds in cancer drug discovery (Singh & Shah, 2017).

Enzymatic Reactions and Metabolism

- N-Methylation in the Brain : The compound undergoes N-methylation in the human brain, indicating its involvement in complex biochemical pathways and its potential as a precursor to neurotoxins related to dopamine metabolism (Naoi et al., 1989).

Synthesis and Chemical Properties

- Synthesis Approaches : Research has been conducted to improve the synthesis methods for 1-methyl-1,2,3,4-tetrahydroisoquinoline, reflecting its significance in pharmaceutical and chemical research (Song Hong-rui, 2011).

Safety And Hazards

- Toxicity : Limited data available; caution should be exercised.

- Handling : Use appropriate protective equipment when handling (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Future Directions

- Biological Activity : Investigate potential pharmacological effects, receptor interactions, and therapeutic applications.

- Synthetic Methods : Develop efficient and enantioselective synthetic routes.

- Structure-Activity Relationship : Explore derivatives for improved properties.

properties

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458627 | |

| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

64982-61-2 | |

| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

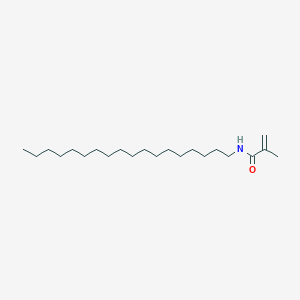

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)